2-(5-Nitropyridin-2-YL)acetic acid

Vue d'ensemble

Description

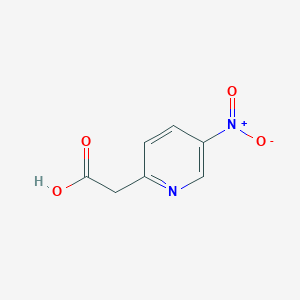

2-(5-Nitropyridin-2-YL)acetic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and an acetic acid moiety at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-YL)acetic acid typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of 2-chloropyridine with nitric acid to introduce the nitro group at the 5-position. This is followed by the substitution of the chlorine atom with an acetic acid moiety using a suitable reagent such as sodium acetate or cesium carbonate in the presence of a polar protic solvent like acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Nitropyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium acetate, cesium carbonate, acetic acid.

Major Products Formed

Reduction: 2-(5-Aminopyridin-2-YL)acetic acid.

Oxidation: this compound derivatives with additional carboxylic acid groups.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Drug Development

2-(5-Nitropyridin-2-YL)acetic acid serves as a building block in the synthesis of novel biologically active compounds. Its derivatives have been explored for potential therapeutic applications:

- Cancer Research : The compound has been investigated for its ability to target cancer cells. Studies suggest that derivatives may inhibit specific pathways involved in tumor growth, making them candidates for anticancer drugs. For instance, related compounds have shown promise in clinical trials for treating advanced solid tumors and soft tissue sarcomas.

- Antioxidative Properties : Hydroxyl pyridinones derived from this compound are being studied for their antioxidative capabilities, which could lead to the development of more effective drugs targeting oxidative stress-related diseases.

Agrochemical Applications

The compound has potential applications in agricultural chemistry due to its bioactivity. Research indicates that it may be effective as an agrochemical agent for pest control, leveraging its biological activity to manage agricultural pests.

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of various nitrogen-containing heterocycles, such as thiazolo[3,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of 2-(5-Nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Nitropyridin-2-YL)acetic acid: Similar structure but with the nitro group at the 3-position.

2-(5-Aminopyridin-2-YL)acetic acid: Reduction product of 2-(5-Nitropyridin-2-YL)acetic acid.

2-(5-Chloropyridin-2-YL)acetic acid: Precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity

Activité Biologique

2-(5-Nitropyridin-2-YL)acetic acid (NPAA) is a compound of significant interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmacology. This article reviews the biological activity of NPAA, focusing on its synthesis, mechanisms of action, and applications in various fields.

NPAA is characterized by its nitropyridine structure, which contributes to its reactivity and biological activity. The synthesis of NPAA can be achieved through various methods, including the nitration of pyridine derivatives followed by acetic acid treatment. Understanding its chemical behavior is crucial for exploring its biological applications.

1. Antimicrobial Properties

Research indicates that NPAA exhibits antimicrobial properties against a range of pathogens. In a study evaluating the efficacy of various nitropyridine derivatives, NPAA demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity .

2. Anticancer Activity

NPAA has shown promising results in anticancer studies. In vitro assays demonstrated that NPAA inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis in these cells, with IC50 values reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

3. Neuroprotective Effects

Recent studies suggest that NPAA may possess neuroprotective properties. In models of neurodegeneration, NPAA reduced oxidative stress markers and improved neuronal survival rates. The compound's ability to inhibit the aggregation of amyloid-beta peptides was highlighted, suggesting potential applications in Alzheimer's disease treatment .

The biological activities of NPAA can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: NPAA has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation: The compound may modulate neurotransmitter receptors, which could explain its neuroprotective effects.

- Oxidative Stress Reduction: By scavenging free radicals, NPAA helps mitigate oxidative damage in cells, enhancing cell viability under stress conditions.

Case Studies

Several case studies have explored the effects of NPAA in different biological contexts:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of NPAA against Staphylococcus aureus showed a dose-dependent response. At higher concentrations (200 µg/mL), complete inhibition was observed .

Case Study 2: Cancer Cell Apoptosis

In a comparative study involving NPAA and standard chemotherapeutics, NPAA exhibited superior selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Data Summary Table

Propriétés

IUPAC Name |

2-(5-nitropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(4-8-5)9(12)13/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAENMNORNKLBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611750 | |

| Record name | (5-Nitropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-73-0 | |

| Record name | (5-Nitropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.